methyl 2-amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetate
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Overview
Description
methyl 2-amino-2-[3-(propan-2-yl)bicyclo[111]pentan-1-yl]acetate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-[3-(propan-2-yl)bicyclo[111]pentan-1-yl]acetate typically involves a multi-step process One common method includes the initial formation of the bicyclo[111]pentane core through a [2+2] cycloaddition reactionThe reaction conditions often require the use of photochemistry to facilitate the cycloaddition, and subsequent steps may involve the use of various reagents such as sodium hypochlorite and acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired product on a larger scale.
Chemical Reactions Analysis
Types of Reactions
methyl 2-amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hypochlorite for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like acetonitrile and water .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
methyl 2-amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Aminomethyl propanol: An alkanolamine with similar functional groups but a different core structure.
Indole derivatives: Compounds with a bicyclic structure but different functional groups and applications.
Uniqueness
methyl 2-amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetate is unique due to its bicyclic core, which imparts specific chemical and physical properties. This structure allows for unique interactions with biological targets, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-7(2)10-4-11(5-10,6-10)8(12)9(13)14-3/h7-8H,4-6,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAPHQMUECERMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CC(C1)(C2)C(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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